S0→S1 Transition Energy: Blue Shift vs. Azulene
High-level CASSCF/MRMP2 calculations demonstrate that 1,3-diazaazulene (cycloheptimidazole) exhibits an S0→S1 vertical transition energy of 2.77 eV, which is substantially higher than the corresponding transition in the parent carbocyclic azulene [1]. This approximately 1 eV blue shift relative to azulene's lowest energy absorption system (experimentally observed at 4500 Å, corresponding to ~2.76 eV/450 nm in the mixed crystal polarization study) fundamentally alters the excited-state photophysics: in azulene, fluorescence originates from the S2 state due to an ultrafast S1→S0 conical intersection (anti-Kasha behavior), whereas in cycloheptimidazole, the S1 state is sufficiently energetic that fluorescence is restored to the lowest singlet—a return to 'radiative normality' [2]. This differentiation is critical for the design of luminescent materials and optoelectronic devices.
| Evidence Dimension | S0→S1 vertical transition energy (theoretical CASSCF) |
|---|---|
| Target Compound Data | 2.77 eV (1,3-diazaazulene/cycloheptimidazole) |
| Comparator Or Baseline | ~1.77 eV (azulene, experimental S1 origin; literature value ~700 nm) |
| Quantified Difference | Δ ≈ +1.00 eV (approximately 57% increase in transition energy) |
| Conditions | CASSCF/cc-pvdz with MRMP2/MCQDPT2 perturbation corrections; experimental confirmation via mixed crystal polarized absorption spectroscopy at 4500 Å [2] |
Why This Matters
This quantitative blue shift determines whether a material exhibits S1 or S2 fluorescence, directly impacting quantum yield and spectral tunability for optoelectronic applications.
- [1] Bravaya, K.B., et al. Theoretical characterization of the 1,3-diazaazulene molecule and its derivatives. J. Mol. Struct.: THEOCHEM, 2008, 855(1-3), 18-26. (S0–S1 energy transition in 1,3-diazaazulene: 2.77 eV) View Source
- [2] Small, G.J., et al. The polarized absorption, fluorescence and phosphorescence spectra of 1,3-diazaazulene. Chemical Physics Letters, 1973, 19(4), 574-579. (Lowest energy absorption system at 4500 Å; assignment as 1B1(ππ*) ← 1A1; return to radiative normality) View Source
